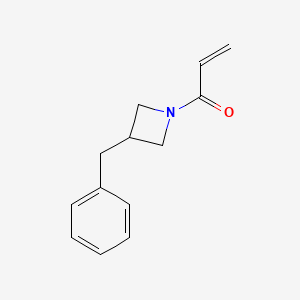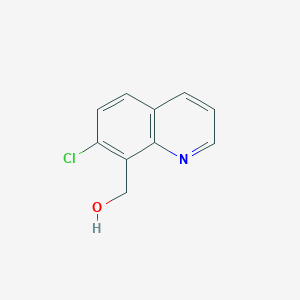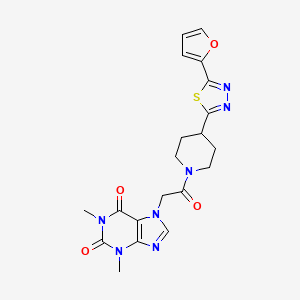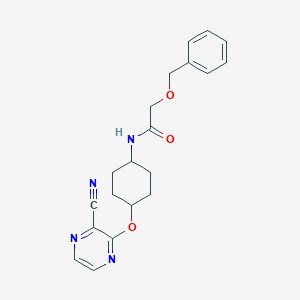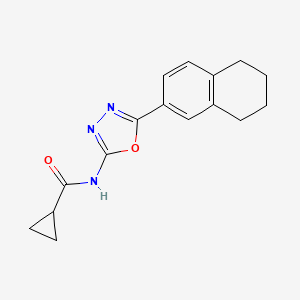
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is a complex organic molecule. It contains a tetrahydronaphthalene ring, an oxadiazole ring, and a cyclopropane ring, linked together by amide bonds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydronaphthalene and oxadiazole rings, followed by the coupling of these rings with the cyclopropane carboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the three rings (tetrahydronaphthalene, oxadiazole, and cyclopropane), as well as the amide linkages. The spatial arrangement of these groups could have significant effects on the compound’s properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the amide linkages could be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar amide groups could enhance its solubility in polar solvents, while the cyclic structures could contribute to its stability .科学的研究の応用
Anticancer Properties
Oxadiazole Derivatives as Cancer Inhibitors : The study by (Altıntop et al., 2018) explores the synthesis of new 1,3,4-oxadiazole derivatives, evaluating their cytotoxic effects on various cancer cell lines. They demonstrated significant anticancer properties, including the activation of apoptosis and caspase-3, and inhibitory effects on Akt and FAK, highlighting their potential as orally bioavailable anticancer agents.
Inhibition of Matrix Metalloproteinases (MMPs) : The research by (Özdemir et al., 2017) investigates oxadiazole derivatives for their anticancer effects, particularly their inhibitory impact on MMPs, crucial in tumor progression. Their findings suggest these compounds' potential in treating lung adenocarcinoma and glioma.
Effects on Leukemia
- Impact on Chronic Myelogenous Leukemia : A study by (Koç et al., 2017) focuses on the effects of synthetic N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-carboxamide derivatives on a chronic myelogenous leukemia cell line. They observed apoptotic effects and induction of caspase 3, suggesting these compounds as potential treatment agents for leukemia.
Antidiabetic Activity
- In Vitro Antidiabetic Screening : Research conducted by (Lalpara et al., 2021) synthesized N-substituted tetrahydropyrimidine derivatives and evaluated their antidiabetic activity using α-amylase inhibition assay. The findings indicate potential applications in diabetes treatment.
Anticonvulsant and Antiepileptic Activity
Anticonvulsant Efficacy : A study by (Rajak et al., 2010) synthesized and evaluated novel oxadiazole derivatives for anticonvulsant activities using various models. Their results contribute to understanding structure-activity relationships for anticonvulsant drugs.
Efficacy in Epilepsy Treatment : Another research by (Rajak et al., 2013) focuses on novel series of oxadiazole derivatives, exploring their potential as antiepileptic agents. The study's findings validate the importance of a four-binding site pharmacophoric model for antiepileptic activity.
Anti-Inflammatory and Analgesic Properties
Analgesic Activity : Research by (Turan-Zitouni et al., 1999) synthesized triazoles and triazolothiadiazines and tested them for analgesic activity. Some compounds showed promising results, highlighting their potential in pain management.
Anti-Inflammatory Potential : The study by (Faheem, 2018) examines the pharmacological potential of novel 1,3,4-oxadiazole and pyrazole derivatives, demonstrating significant analgesic and anti-inflammatory effects.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-14(11-6-7-11)17-16-19-18-15(21-16)13-8-5-10-3-1-2-4-12(10)9-13/h5,8-9,11H,1-4,6-7H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJPMKDZZFNFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

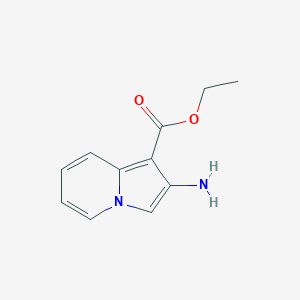
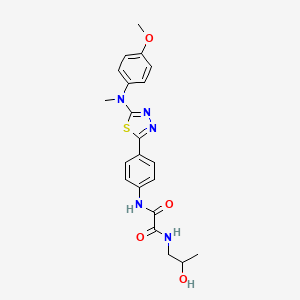
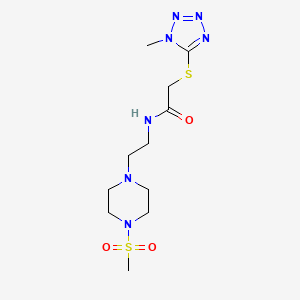

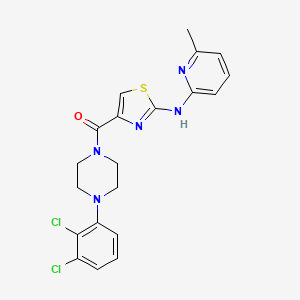
![2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2813165.png)
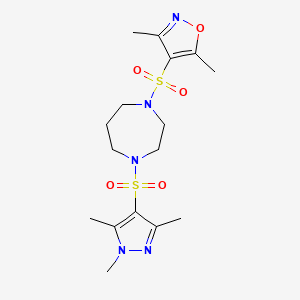
![N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2813171.png)
![2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate](/img/structure/B2813172.png)
